5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one
Descripción
5-Bromo-7-fluoro-2-methylbenzofuran-3(2H)-one (CAS 1255208-34-4) is a halogenated benzofuranone derivative featuring a fused furan ring system. The compound is characterized by a bromine atom at position 5, a fluorine atom at position 7, and a methyl group at position 2 (Figure 1). The bromine and fluorine substituents enhance electronic effects, while the methyl group contributes to steric and lipophilic properties .
Figure 1. Structure of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one.
Propiedades
IUPAC Name |
5-bromo-7-fluoro-2-methyl-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c1-4-8(12)6-2-5(10)3-7(11)9(6)13-4/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVUCCWRHOXFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=C(O1)C(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms into the benzofuran ring.
Methylation: Addition of a methyl group to the benzofuran structure.
Cyclization: Formation of the benzofuran ring through intramolecular reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydrobenzofurans.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce dihydrobenzofurans.
Aplicaciones Científicas De Investigación
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
A study demonstrated that a related benzofuran compound had an IC50 value of 16.4 μM against PLK1, a target in lung adenocarcinoma treatment. In vivo models showed a reduction in metastatic lesions without significant toxicity to healthy tissues . Another study reported IC50 values as low as 1.287 μM for certain derivatives against MCF-7 breast cancer cells, indicating superior efficacy compared to established chemotherapeutic agents like cisplatin .
Synthesis Methodologies
The synthesis of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one involves several methodologies that enhance its yield and purity.
Synthetic Routes
Common synthetic routes include:
- Bromination and Fluorination : Utilizing halogenation reactions to introduce bromine and fluorine atoms into the benzofuran structure.
- Microwave-Assisted Synthesis : This method has been reported to improve reaction times and yields significantly compared to traditional heating methods .
Biological Activities Beyond Anticancer Effects
Aside from its anticancer applications, 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one may exhibit other biological activities:
- Neuroprotective Effects : Some benzofuran derivatives have shown promise in neuropharmacology by modulating neurotransmitter systems and potentially protecting against neurodegenerative diseases .
- Antimicrobial Activity : Preliminary studies suggest that certain benzofuran compounds possess antimicrobial properties, making them candidates for further exploration in infectious disease treatment .
Comparative Analysis of Related Compounds
The following table summarizes the anticancer activities of various benzofuran derivatives compared to 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one:
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 5-Bromo-7-fluoro-2-methylbenzofuran-3(2H)-one | Huh7 | 22 | Induces apoptosis via G1 arrest |
| MCC1019 | A549 | 16.4 | Inhibits PLK1 signaling |
| Benzofuran derivative 13b | MCF-7 | 1.287 | Induces apoptosis |
| Benzofuran derivative 13g | MCF-7 | 1.875 | Induces apoptosis |
Mecanismo De Acción
The mechanism of action of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Substituent Variations in Halogenated Benzofuranones
Table 1: Key Structural Analogs and Their Substituents
| Compound Name | Substituents (Positions) | CAS Number | Key Differences |
|---|---|---|---|
| Target Compound | Br (5), F (7), CH₃ (2) | 1255208-34-4 | Reference compound |
| 5-Chloro-7-fluoro-2-methylbenzofuran-3(2H)-one | Cl (5), F (7), CH₃ (2) | 155814-22-5 | Br → Cl substitution |
| 7-Bromo-3(2H)-benzofuranone | Br (7) | 519018-52-1 | No F or CH₃; Br at position 7 |
| 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one | OH (6), CH₃ (7) | 21861-22-3 | Hydroxyl group at position 6 |
- Halogen Substitution Effects: Bromine vs. Fluorine Positioning: Fluorine at position 7 enhances electron-withdrawing effects, stabilizing the carbonyl group at position 3.
Sulfinyl and Aryl-Substituted Derivatives
These derivatives demonstrate:
- Enhanced Pharmacological Potential: Sulfinyl groups improve solubility and binding affinity to biological targets, as seen in antifungal and antitumor activities .
- Structural Complexity : The 4-fluorophenyl substituent introduces π-π stacking interactions, influencing crystal packing and stability .
Hydroxy-Substituted Analogs
- 6-Hydroxy-7-methyl-1-benzofuran-3(2H)-one (CAS 21861-22-3) features a hydroxyl group at position 4.
Table 2: Physicochemical Properties
| Compound | Molecular Weight | Melting Point (°C) | LogP (Predicted) | Hazards (GHS) |
|---|---|---|---|---|
| Target Compound | 259.08 | Not reported | ~2.1 | Acute toxicity (H302) |
| 7-Bromo-3(2H)-benzofuranone | 213.01 | Not reported | ~1.8 | Skin irritation (H315) |
| 5-Chloro-7-fluoro-2-methyl analog | 216.60 | Not reported | ~1.9 | Eye damage (H318) |
- Safety Considerations: The bromo-fluoro-methyl derivative may exhibit acute toxicity similar to 7-bromo-3(2H)-benzofuranone (CAS 519018-52-1), requiring stringent handling protocols .
Actividad Biológica
5-Bromo-7-fluoro-2-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogen substituents, which may enhance its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular structure of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one is characterized by the presence of bromine and fluorine atoms, which significantly influence its reactivity and biological interactions. The presence of these halogens can enhance the compound's binding affinity to various biological targets, potentially leading to increased efficacy in therapeutic applications .
The mechanism of action of 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one is hypothesized to involve modulation of enzyme activity and receptor interactions. The halogen substituents may facilitate stronger binding to active sites, thereby influencing signaling pathways and metabolic processes within cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with related benzofuran derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-methylbenzofuran | Lacks fluorine | Reduced reactivity |
| 7-Fluoro-2-methylbenzofuran | Lacks bromine | Altered binding properties |
| 2-Methylbenzofuran | No halogens | Baseline for comparison |
The combination of both bromine and fluorine in 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one provides distinct chemical properties that may enhance its biological activity compared to its analogs .
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For example, compounds similar to 5-bromo-7-fluoro-2-methylbenzofuran-3(2H)-one have shown promising results against various cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer) cells. In vitro assays using the MTT protocol revealed varying inhibitory concentrations (IC50) indicating their effectiveness in reducing cell viability .
Case Study:
In a study evaluating various benzofuran derivatives, one compound demonstrated an IC50 value of 5 μM against K562 leukemia cells, indicating potent cytotoxicity while sparing normal cells . This highlights the potential of halogenated benzofurans in targeted cancer therapies.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis reveals that the positioning of halogen atoms significantly influences the biological activity of benzofuran derivatives. For instance, modifications at specific positions on the benzofuran ring can enhance or diminish anticancer activity. Compounds with bromine at critical positions exhibited increased cytotoxicity, suggesting a strategic approach in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
